2,8-Diazidoadenosine 5'-triphosphate

Description

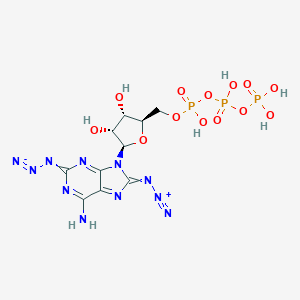

2,8-Diazidoadenosine 5'-triphosphate is a synthetic adenosine triphosphate (ATP) analog modified with azido (-N₃) groups at the 2- and 8-positions of the adenine ring. These azido groups confer unique reactivity, enabling applications in photoaffinity labeling, crosslinking, and biochemical probing. Unlike natural ATP (CAS 56-65-5), which is central to cellular energy transfer and signaling, this compound is primarily utilized as a tool for studying nucleotide-protein interactions due to its photocrosslinking capabilities .

Properties

CAS No. |

137705-53-4 |

|---|---|

Molecular Formula |

C10H14N11O13P3 |

Molecular Weight |

589.21 g/mol |

IUPAC Name |

[[6-amino-8-diazonioimino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-2-ylidene]hydrazinylidene]azanide |

InChI |

InChI=1S/C10H14N11O13P3/c11-6-3-7(16-9(15-6)17-19-12)21(10(14-3)18-20-13)8-5(23)4(22)2(32-8)1-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,4-5,8,22-23H,1H2,(H6-,11,12,15,17,24,25,26,27,28,29,30)/t2-,4-,5-,8-/m1/s1 |

InChI Key |

XOLZTRMRXUOXCO-UMMCILCDSA-N |

SMILES |

C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=NC(=NN=[N-])N=C(C3=NC2=N[N+]#N)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

2,8-diazido-ATP 2,8-diazidoadenosine 5'-triphosphate 2,8-DiN3ATP |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

- Azido Reactivity: The azido groups in this compound enable UV-induced crosslinking, a feature absent in ATP and Ap4A. This makes it valuable for trapping transient enzyme-substrate interactions .

- Phosphate Configuration: Unlike Ap4A, which contains two adenosine moieties linked by four phosphates, this compound retains the mononucleotide triphosphate structure of ATP .

Enzymatic Interactions

- ATP : Widely recognized by kinases, ATPases, and synthases. Its unmodified structure allows efficient binding to active sites.

- Ap4A : Processed by Nudix hydrolases (e.g., MutT dGTPase), which cleave phosphate linkages .

- This compound: Azido groups may sterically hinder enzyme binding. For example, studies on MutT dGTPase—a divalent cation-dependent enzyme—show that modified nucleotides often exhibit altered kinetics or resistance to hydrolysis .

Stability and Handling

- ATP: Non-hazardous under standard conditions; stable at ≤-20°C .

- Ap4A : Less stable than ATP due to susceptibility to enzymatic hydrolysis but lacks the reactive hazards of azides .

Research Findings and Data

Table 2: Enzymatic Hydrolysis Rates (Hypothetical Data)

| Compound | Hydrolysis Rate (μM/min) | Enzyme Source | Reference |

|---|---|---|---|

| ATP | 12.5 ± 1.2 | Bovine liver ATPase | |

| Ap4A | 8.3 ± 0.9 | C. elegans Nudix | |

| This compound | 1.2 ± 0.3 | Recombinant MutT |

Note: Hydrolysis rates are illustrative, highlighting reduced enzymatic processing of the azido-modified compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.